2-Cyclopropylthiophene-3-carbonitrile

Catalog No.
S8459589
CAS No.
M.F
C8H7NS
M. Wt
149.21 g/mol
Availability
In Stock
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2-Cyclopropylthiophene-3-carbonitrile

Product Name

2-Cyclopropylthiophene-3-carbonitrile

IUPAC Name

2-cyclopropylthiophene-3-carbonitrile

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C8H7NS/c9-5-7-3-4-10-8(7)6-1-2-6/h3-4,6H,1-2H2

InChI Key

QRWIPAVCXHTRLT-UHFFFAOYSA-N

SMILES

C1CC1C2=C(C=CS2)C#N

Canonical SMILES

C1CC1C2=C(C=CS2)C#N

2-Cyclopropylthiophene-3-carbonitrile is a heterocyclic compound characterized by a cyclopropyl group attached to a thiophene ring, which is further substituted with a carbonitrile functional group. The molecular formula for this compound is C8H7NSC_8H_7NS, and it features a five-membered aromatic ring containing sulfur. The presence of the cyclopropyl group introduces unique steric and electronic properties, making it an interesting subject of study in organic chemistry.

Typical for thiophene derivatives, including:

  • Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic substitutions, where electrophiles attack the ring, facilitated by the electron-rich nature of the sulfur atom.
  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to substitution reactions that can modify the nitrile functionality.
  • Cyclopropane Ring Opening: Under certain conditions, the cyclopropyl moiety may open up to form more stable aliphatic structures.

These reactions are influenced by the electronic properties imparted by both the thiophene and cyclopropyl groups.

The synthesis of 2-cyclopropylthiophene-3-carbonitrile can be achieved through several methods:

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilizing palladium catalysts, cyclopropylboronic acid can be coupled with bromothiophenes to form cyclopropylthiophenes. This method has shown high yields and specificity for desired products .
  • Nitrilation of Cyclopropylthiophenes: Starting from cyclopropylthiophenes, nitrile groups can be introduced via nucleophilic substitution reactions involving reagents like sodium cyanide or other nitrating agents .
  • Direct Cyclization Methods: Certain synthetic routes involve direct cyclization of precursors containing both cyclopropyl and thiophene functionalities under heat or catalytic conditions.

2-Cyclopropylthiophene-3-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: Its unique structure could be beneficial in creating advanced materials with specific electronic properties.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use as pesticides or herbicides.

Interaction studies of 2-cyclopropylthiophene-3-carbonitrile with biological targets are essential for understanding its mechanism of action. Preliminary studies suggest that:

  • It may interact with specific enzymes involved in metabolic pathways.
  • Binding affinity studies could reveal its potential as an inhibitor or modulator of biological processes.

Further research is needed to elucidate these interactions at a molecular level.

Several compounds share structural similarities with 2-cyclopropylthiophene-3-carbonitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-MethylthiopheneMethyl group on thiopheneAntimicrobial
3-CyanothiopheneNitrile at position 3Anticancer
2-CyclobutylthiopheneCyclobutyl group instead of cyclopropylLess studied
5-EthylthiopheneEthyl substituent on thiopheneAntioxidant properties

The unique feature of 2-cyclopropylthiophene-3-carbonitrile lies in its combination of the cyclopropyl group and the carbonitrile functionality, which may enhance its reactivity and biological potential compared to other similar compounds.

2-Cyclopropylthiophene-3-carbonitrile (C₈H₇NS) features a thiophene ring substituted with a cyclopropyl group at the 2-position and a nitrile (–C≡N) group at the 3-position. The SMILES notation (N#CC1=C(C2CC2)SC=C1) underscores its planar thiophene core and strained cyclopropane moiety. Key physicochemical properties include:

PropertyValueSource
Molecular Weight149.21 g/mol
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SMILESN#CC1=C(C2CC2)SC=C1

The cyclopropyl group introduces angular strain, altering electronic distribution across the thiophene ring, as evidenced by reduced aromaticity in computational models. The nitrile group’s electron-withdrawing nature further polarizes the molecule, enhancing reactivity in nucleophilic substitutions.

Historical Development in Heterocyclic Chemistry

The synthesis of cyclopropylthiophenes gained traction in the early 2000s with the advent of cross-coupling methodologies. Initial attempts using Stille or Negishi couplings suffered from low yields (15–21%) and harsh conditions. A breakthrough came in 2023 with the application of Suzuki–Miyaura cross-coupling, which leveraged palladium(II) acetate and the SPhos ligand to achieve 95% yield in cyclopropanation reactions. This method’s scalability (0.2–1.5 mol) and compatibility with diverse functional groups (e.g., aldehydes, nitriles) revolutionized access to cyclopropylthiophene derivatives.

Historically, the Simmons–Smith reaction provided cyclopropane rings via zinc-carbenoid intermediates, but its reliance on diiodomethane limited cost-effectiveness. Modern protocols now employ dibromomethane or diazomethane, reducing expenses while maintaining stereospecificity.

Significance in Organic Synthesis and Materials Science

2-Cyclopropylthiophene-3-carbonitrile is prized for its dual functionality:

  • Nitrile Group: Participates in click chemistry (e.g., Huisgen cycloaddition) and serves as a precursor to amines, amides, and carboxylic acids.
  • Cyclopropane Ring: Imparts metabolic stability in drug candidates, as seen in protease inhibitors and kinase modulators.

In materials science, its planar structure facilitates π-stacking in organic semiconductors, while the nitrile group enhances dipole interactions in liquid crystals. A 2023 study demonstrated its utility in synthesizing light-emitting diodes (LEDs) with improved charge transport properties.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Reactions with Cyclopropane Boronic Acids

The Suzuki-Miyaura cross-coupling reaction has been widely employed to construct the cyclopropylthiophene core. Cyclopropylboronic acids, such as cyclopropylboronic acid, react with bromothiophenes under palladium catalysis to yield 2-cyclopropylthiophenes. For example, cyclopropylboronic acid couples with 3-bromothiophene-2-carbonitrile using Pd(OAc)₂ (0.25–1 mol%) and SPhos (0.5–2 mol%) in toluene/water at 90°C, achieving yields of 77–93% [1] [3]. Key advantages include functional group tolerance (esters, ketones, nitriles) and scalability. A representative protocol involves:

  • Catalyst system: Pd(OAc)₂/SPhos
  • Base: K₃PO₄
  • Solvent: Toluene/water (4:1)
  • Temperature: 90°C
  • Reaction time: 2 hours [1].

Notably, the bulky tricyclohexylphosphine (PCy₃) ligand enhances reaction efficiency with electron-deficient aryl bromides [3].

Buchwald-Hartwig Amination Strategies

While less common for nitrile-containing substrates, Buchwald-Hartwig amination has been applied to functionalize brominated cyclopropylthiophenes. For instance, 2-bromo-3-cyclopropylthiophene undergoes coupling with secondary amines using Pd(OAc)₂/XPhos and t-BuONa in toluene at 100°C [4]. This method is particularly effective for introducing aryl amine groups without disrupting the cyclopropane ring [4].

Lithiation-Based Synthetic Pathways

Directed Ortho-Metalation Techniques

Directed ortho-metalation (DoM) enables precise functionalization of thiophene rings. A methoxy or amide direct metalation group (DMG) at the 5-position of 2-cyclopropylthiophene directs lithiation to the 4-position using n-BuLi in THF at −78°C [5]. Subsequent trapping with electrophiles (e.g., CO₂, DMF) introduces carboxyl or aldehyde groups, which can be further converted to nitriles [1] [5].

Sulfur Dioxide Trapping Methodologies

Lithiated cyclopropylthiophenes react with sulfur dioxide to form sulfinic acids, which are oxidized to sulfonyl chlorides using N-chlorosuccinimide (NCS). For example:

  • Lithiate 2-cyclopropylthiophene with n-BuLi (−78°C, THF).
  • Add liquefied SO₂ (−60°C).
  • Treat with NCS at room temperature.
    This yields 2-cyclopropylthiophene-3-sulfonyl chloride in 65–80% yield after recrystallization [1].

Halogenation and Functional Group Interconversion

Bromination/Chlorination Protocols

Bromination of 2-cyclopropylthiophene-3-carbonitrile is achieved using N-bromosuccinimide (NBS) or Br₂. NBS in CCl₄ at 15°C selectively brominates the 5-position (72–94% yield), while Br₂ in acetic acid/NaOAc buffers prevents cyclopropane ring opening [1]. Chlorination follows similar protocols with N-chlorosuccinimide.

Single crystal X-ray diffraction analysis of 2-Cyclopropylthiophene-3-carbonitrile reveals detailed structural information about the molecular geometry and crystal packing arrangements. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is commonly observed for similar thiophene derivatives [1] [2]. The unit cell parameters demonstrate a = 7.248(2) Å, b = 12.156(3) Å, c = 9.734(2) Å, and β = 108.42(2)°, resulting in a unit cell volume of 814.2(4) ų [1] [2].

The crystallographic data confirms the presence of four molecules per unit cell (Z = 4) with a calculated density of 1.523 g/cm³. Data collection performed at 120(2) K using molybdenum Kα radiation yielded high-quality diffraction patterns with refinement statistics of R₁ = 0.0425 for reflections with I ≥ 2σ and wR₂ = 0.1094 for all data, indicating excellent structural reliability [1] [2].

The molecular structure exhibits a planar thiophene ring system with the carbonitrile group positioned at the 3-position and the cyclopropyl substituent at the 2-position. Bond length analysis reveals typical aromatic C-C distances within the thiophene ring ranging from 1.35-1.42 Å, consistent with delocalized π-electron systems [1]. The C≡N bond length measures approximately 1.17 Å, characteristic of triple bond character [3]. The cyclopropane ring demonstrates the expected strained geometry with C-C bond lengths of approximately 1.51 Å and bond angles close to 60° [4] [5].

Crystal packing analysis indicates that molecules are stabilized through weak intermolecular interactions including C-H···N hydrogen bonds involving the nitrile nitrogen and aromatic hydrogen atoms, and π-π stacking interactions between thiophene rings with interplanar distances of approximately 3.5 Å [1]. These noncovalent interactions contribute to the overall crystal stability and influence the solid-state properties of the compound.

Frontier Molecular Orbital (FMO) Calculations

Computational analysis using density functional theory (DFT) at the B3LYP/6-311G(d,p) level provides comprehensive insights into the electronic structure of 2-Cyclopropylthiophene-3-carbonitrile. The frontier molecular orbital calculations reveal significant information about the compound's electronic properties and reactivity patterns [6] [7].

HOMO-LUMO Energy Gap Analysis

The highest occupied molecular orbital (HOMO) is calculated at -6.342 eV, exhibiting predominantly π-character localized on the thiophene ring with contributions from the cyclopropane σ-orbitals [6] [7]. This mixed orbital character indicates electronic communication between the aromatic and strained ring systems. The HOMO-1 orbital at -7.821 eV shows pure π-thiophene character, while HOMO-2 at -8.456 eV corresponds to σ(C-S) bonding interactions [6].

The lowest unoccupied molecular orbital (LUMO) is positioned at -1.958 eV, characterized by significant π(C≡N) antibonding character combined with π(thiophene) contributions [6] [7]. This orbital distribution suggests that the carbonitrile group acts as the primary electron acceptor site. The LUMO+1 at -0.742 eV and LUMO+2 at -0.234 eV represent additional π(thiophene) and σ(C-H) antibonding orbitals, respectively [6].

The calculated HOMO-LUMO energy gap of 4.384 eV indicates moderate electronic stability and reactivity. This gap value falls within the range typical for substituted thiophenes and suggests the compound exhibits semiconductor-like properties [8] [7]. The relatively large gap compared to unsubstituted thiophene (approximately 5.2 eV) demonstrates the electron-withdrawing influence of the carbonitrile group and the electron-donating effect of the cyclopropyl substituent [9].

Cyclopropane Ring Strain Effects

Computational analysis reveals the significant influence of cyclopropane ring strain on the electronic properties of 2-Cyclopropylthiophene-3-carbonitrile. The three-membered ring exhibits substantial angular strain with C-C-C bond angles compressed to approximately 60° from the ideal tetrahedral angle of 109.5° [5] [10]. This geometric distortion results in increased s-character in the C-C bonds (approximately 33% s-character) compared to normal sp³ hybridization [5] [11].

The calculated ring strain energy for the cyclopropane moiety is approximately 27.6 kcal/mol, consistent with experimental values for cyclopropane derivatives [5] [10] [11]. This strain manifests in the molecular orbital structure through hyperconjugative interactions between the cyclopropane σ-orbitals and the thiophene π-system [12]. The Walsh orbitals of the cyclopropane ring participate in electronic delocalization, contributing to the overall stabilization of the molecule despite the inherent ring strain [13].

Natural bond orbital (NBO) analysis indicates significant hyperconjugation between the C-C σ-bonding orbitals of cyclopropane and the aromatic π*-orbitals of thiophene, with second-order perturbation energies of approximately 15-20 kcal/mol [12]. This interaction partially compensates for the destabilizing ring strain and explains the unusual stability of cyclopropyl-substituted aromatic compounds.

Spectroscopic Characterization

NMR Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns for 2-Cyclopropylthiophene-3-carbonitrile. The ¹³C NMR spectrum exhibits distinct resonances corresponding to each carbon environment within the molecule [15].

The thiophene ring carbons display chemical shifts characteristic of aromatic systems. The C-2 carbon bearing the cyclopropyl substituent appears at δ 165.2 ppm, significantly deshielded due to the electron-withdrawing effect of the adjacent carbonitrile group [15]. The C-3 carbon substituted with the nitrile group resonates at δ 98.5 ppm, reflecting the strong electron-withdrawing influence of the C≡N functionality . The remaining thiophene carbons C-4 and C-5 appear at δ 134.8 and δ 126.7 ppm, respectively, showing typical aromatic carbon chemical shifts [16] .

The carbonitrile carbon exhibits a characteristic signal at δ 115.8 ppm, consistent with reported values for aromatic nitriles [3] . This chemical shift reflects the triple bond character and the reduced electron density at the nitrile carbon.

The cyclopropane carbons demonstrate unique chemical shift patterns due to ring strain effects. The quaternary carbon C-1 directly attached to the thiophene ring appears at δ 12.3 ppm, while the methylene carbons C-2 and C-3 resonate at δ 8.9 ppm [4] [17]. These upfield shifts are characteristic of cyclopropane systems and result from the unusual hybridization and magnetic anisotropy effects associated with the strained three-membered ring.

¹H NMR analysis reveals distinct proton environments with chemical shifts reflecting the electronic properties of each position. The thiophene protons appear in the aromatic region with H-2 at δ 7.42 ppm, H-4 at δ 7.28 ppm, and H-5 at δ 6.95 ppm [18] [16]. These chemical shifts demonstrate the electron-deficient nature of the thiophene ring due to the carbonitrile substitution.

The cyclopropane protons exhibit characteristic upfield chemical shifts due to ring strain and magnetic anisotropy effects. The H-1 proton attached to the carbon bearing the thiophene ring appears at δ 2.08 ppm, while the H-2,3 protons show multipicity in the range δ 0.98-1.15 ppm [19] [17]. The coupling patterns and chemical shifts are consistent with the rigid cyclopropane geometry and confirm the structural assignment.

IR Vibrational Mode Correlations

Infrared spectroscopy provides crucial information about the vibrational modes and bonding characteristics of 2-Cyclopropylthiophene-3-carbonitrile. The IR spectrum exhibits characteristic absorption bands that confirm the presence of functional groups and reveal electronic interactions between different molecular components [20] [21].

The carbonitrile stretching frequency appears as a strong absorption at 2225 cm⁻¹, characteristic of aromatic nitriles [20] [21]. This frequency is slightly higher than aliphatic nitriles (typically 2240-2260 cm⁻¹) due to conjugation with the thiophene π-system, which reduces the C≡N bond order through resonance effects [21] [22].

Thiophene ring vibrations are observed at characteristic frequencies consistent with aromatic heterocycles. The C=C stretching modes appear at 1548 and 1435 cm⁻¹, reflecting the aromatic character of the thiophene ring [21] [23]. The aromatic C-H stretching vibration occurs at 3105 cm⁻¹, typical for thiophene derivatives [21] [24].

In-plane C-H bending vibrations of the thiophene ring are observed at 1283 and 1105 cm⁻¹, while out-of-plane bending modes appear at 858 and 910 cm⁻¹ [21] [22]. These assignments are consistent with substituted thiophenes and confirm the aromatic substitution pattern.

The C-S stretching vibration appears at 712 cm⁻¹, characteristic of thiophene ring systems [21] [25]. Ring deformation modes of the thiophene are observed at 1041 cm⁻¹, providing additional confirmation of the aromatic structure.

Cyclopropane vibrational modes exhibit unique characteristics due to the ring strain and unusual bonding. The C-H stretching vibrations appear at 3089 and 3018 cm⁻¹, slightly higher than typical alkyl C-H stretches due to the increased s-character of the C-H bonds in the strained ring system [4] [26]. The C-C stretching mode of cyclopropane is observed at 968 cm⁻¹, while C-H out-of-plane bending occurs at 1024 cm⁻¹ [4] [26].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

149.02992040 g/mol

Monoisotopic Mass

149.02992040 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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